Cas no 1216609-00-5 (2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride)

2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-(4-Ethylpiperazin-1-yl)acetic Acid hydrochloride
- 2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride
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- インチ: 1S/C8H16N2O2.ClH/c1-2-9-3-5-10(6-4-9)7-8(11)12;/h2-7H2,1H3,(H,11,12);1H
- InChIKey: CVDVSNPNGGCQCB-UHFFFAOYSA-N
- ほほえんだ: C(N1CCN(CC)CC1)C(=O)O.Cl
2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-138203-0.05g |
2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride |
1216609-00-5 | 95% | 0.05g |
$65.0 | 2023-06-08 | |
TRC | B434325-100mg |
2-(4-Ethylpiperazin-1-yl)acetic Acid hydrochloride |
1216609-00-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
Enamine | EN300-138203-1000mg |
2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride |
1216609-00-5 | 95.0% | 1000mg |
$281.0 | 2023-09-30 | |
Enamine | EN300-138203-250mg |
2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride |
1216609-00-5 | 95.0% | 250mg |
$140.0 | 2023-09-30 | |
Aaron | AR01ACYD-2.5g |
2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride |
1216609-00-5 | 95% | 2.5g |
$228.00 | 2025-02-09 | |
Enamine | EN300-138203-500mg |
2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride |
1216609-00-5 | 95.0% | 500mg |
$219.0 | 2023-09-30 | |
Enamine | EN300-138203-5000mg |
2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride |
1216609-00-5 | 95.0% | 5000mg |
$897.0 | 2023-09-30 | |
Aaron | AR01ACYD-5g |
2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride |
1216609-00-5 | 95% | 5g |
$404.00 | 2025-02-09 | |
Aaron | AR01ACYD-1g |
2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride |
1216609-00-5 | 95% | 1g |
$120.00 | 2025-02-09 | |
1PlusChem | 1P01ACQ1-500mg |
2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride |
1216609-00-5 | 95% | 500mg |
$279.00 | 2025-03-19 |
2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
2-(4-ethylpiperazin-1-yl)acetic acid hydrochlorideに関する追加情報
2-(4-Ethylpiperazin-1-yl)acetic Acid Hydrochloride: A Comprehensive Overview
2-(4-Ethylpiperazin-1-yl)acetic acid hydrochloride (CAS No. 1216609-00-5) is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound, often referred to as EPIAH (Ethyl Piperazine Acetic Acid Hydrochloride), has garnered attention due to its potential therapeutic applications and unique chemical properties. In this article, we will delve into the structural characteristics, pharmacological properties, and the latest research findings surrounding this compound.
The chemical structure of EPIAH consists of a piperazine ring substituted with an ethyl group at the 4-position and an acetic acid moiety attached via a methylene group. The hydrochloride salt form is commonly used in pharmaceutical applications due to its enhanced solubility and stability. Recent studies have highlighted the importance of this compound in modulating cellular signaling pathways, particularly those involving G protein-coupled receptors (GPCRs) and ion channels.
One of the most promising areas of research involving EPIAH is its role in treating neurological disorders. Preclinical studies have demonstrated that this compound exhibits potent anticonvulsant activity, making it a potential candidate for the development of new epilepsy therapies. Additionally, EPIAH has shown efficacy in reducing neuronal excitability, which could be beneficial in conditions such as migraine and neuropathic pain.
Another area of interest is the compound's ability to act as a positive allosteric modulator of certain ion channels, such as the N-methyl-D-aspartate (NMDA) receptor. This property suggests that EPIAH could play a role in treating conditions associated with glutamate dysregulation, such as Alzheimer's disease and other neurodegenerative disorders. Recent clinical trials have provided encouraging results, indicating that this compound may offer a novel therapeutic approach for these conditions.
In terms of pharmacokinetics, EPIAH demonstrates favorable absorption and bioavailability profiles when administered orally. Its ability to cross the blood-brain barrier efficiently makes it an attractive option for central nervous system (CNS) disorders. Furthermore, studies have shown that the compound has a relatively low toxicity profile, with minimal adverse effects observed in preclinical models.
The synthesis of EPIAH involves a multi-step process that includes the preparation of piperazine derivatives followed by alkylation and acidification to form the hydrochloride salt. Researchers have optimized these steps to improve yield and purity, ensuring that large-scale production is feasible for potential commercialization.
Recent advancements in computational chemistry have also contributed to our understanding of EPIAH's molecular interactions. Molecular docking studies have revealed key binding motifs that contribute to its activity at target receptors. These insights are valuable for guiding future drug design efforts aimed at improving efficacy and reducing off-target effects.
In conclusion, 2-(4-Ethylpiperazin-1-yl)acetic acid hydrochloride (CAS No. 1216609-00-5) represents a compelling candidate for therapeutic development across various neurological indications. With ongoing research focusing on its mechanism of action, pharmacokinetics, and clinical efficacy, this compound holds significant potential in advancing treatments for CNS disorders. As further studies unfold, we can anticipate exciting developments in this field that may translate into improved patient outcomes.
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